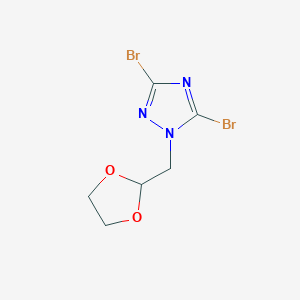
3,5-Dibromo-1-propyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-1-propyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H7Br2N3 . It is used in organic synthesis . The compound has a molecular weight of 268.94 .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring substituted with two bromine atoms and a propyl group . The SMILES string representation of the molecule is Brc1n[nH]c(Br)n1 .Physical And Chemical Properties Analysis
This compound is a solid . It has a density of 2.6±0.1 g/cm3 . The boiling point is 364.8±25.0 °C at 760 mmHg . The compound has a molar refractivity of 32.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Dibromo-triazoles and Their Derivatives
Dibromo-triazoles, including 3,5-Dibromo-1-propyl-1H-1,2,4-triazole, serve as critical intermediates in the synthesis of amino derivatives through reactions with hydroxylamine-O-sulphonic acid. These reactions yield compounds that exhibit significant utility in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity, low toxicity, and systemic nature. The synthesis process demonstrates high yields and provides a foundation for further functional material development (H.-X. Yu et al., 2014).
Crystal Structures of Dibromo-Triazoles
The crystal structures of dibromo-triazoles, synthesized through bromination and amination of triazole compounds, have been characterized. These structures support the development of important intermediates for further modifications in the fields of medicine, pesticides, and energetic materials. Characterization includes IR, EI-MS, ESI-MS, 1H and 13C-NMR techniques, facilitating the exploration of triazole heterocyclic compounds in various applications (Zi Wang et al., 2020).
Reactions with NH-azoles
The compound has been employed in reactions with NH-azoles, leading to the formation of 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles. These reactions highlight the compound's versatility as a reagent for synthesizing novel heterocyclic structures, which are potentially useful in developing new materials and pharmaceuticals (F. A. Khaliullin et al., 2014).
Alkylation/Cyclization and Suzuki Coupling
The compound is utilized in alkylation/cyclization processes followed by Suzuki coupling with arylboronic acids, leading to the efficient synthesis of novel 3,7-diaryl-substituted 1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazines. This showcases its role in creating complex molecular architectures with potential applications in material science and pharmacology (S. Aiwale & S. Dallavalle, 2012).
Exploration in Patent Reviews
A review of patents involving triazole derivatives, including this compound, emphasizes the ongoing interest in triazole compounds within pharmaceutical development. This reflects the broad spectrum of biological activities associated with triazole derivatives and highlights the ongoing need for efficient synthesis methods that consider green chemistry principles (V. Ferreira et al., 2013).
Eigenschaften
IUPAC Name |
3,5-dibromo-1-propyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUPJKRMWAPFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344502.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)





![4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)


![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)